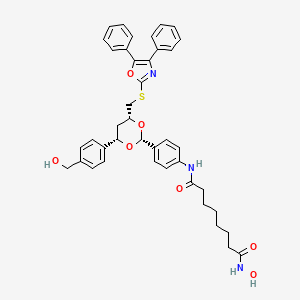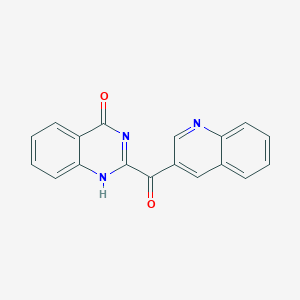
Luotonin F
Vue d'ensemble
Description
Luotonin F est un alcaloïde de la 4(3H)-quinazolinone présent dans les parties aériennes de la plante Peganum nigellastrum Bunge . Cette plante est traditionnellement utilisée en médecine chinoise pour traiter le rhumatisme, les abcès et diverses affections inflammatoires . This compound a montré une cytotoxicité prometteuse contre les cellules leucémiques P-388 .
Mécanisme D'action
Biochemical Pathways
The primary biochemical pathway affected by Luotonin F is the DNA replication and transcription process. By stabilizing the Topo I-DNA complex, this compound disrupts the normal function of Topo I, leading to DNA damage and the activation of cell death pathways .
Pharmacokinetics
Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is cytotoxicity against cancer cells. It has shown promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml . This cytotoxic effect is likely due to the DNA damage caused by the stabilization of the Topo I-DNA complex .
Analyse Biochimique
Biochemical Properties
Luotonin F plays a crucial role in biochemical reactions by interacting with several key biomolecules. It has been shown to stabilize the DNA-topoisomerase I-DNA complex, thereby inhibiting the enzyme’s activity . This interaction prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. Additionally, this compound demonstrates cytotoxicity against leukemia P-388 cells with an IC50 value of 2.3 µM . The compound’s ability to stabilize the DNA-topoisomerase I-DNA complex is a critical aspect of its biochemical properties.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly leukemia P-388 cells, it induces cytotoxicity by stabilizing the DNA-topoisomerase I-DNA complex . This stabilization leads to the accumulation of DNA breaks, ultimately triggering cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription processes . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DNA-topoisomerase I-DNA complex. By stabilizing this complex, this compound inhibits the enzyme’s activity, preventing the relaxation of supercoiled DNA . This inhibition results in the accumulation of DNA breaks, which disrupts DNA replication and transcription, leading to cell death. Additionally, this compound may interact with other biomolecules, such as proteins involved in DNA repair pathways, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound may induce toxic or adverse effects, including damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to this compound’s cytotoxic effects by enhancing its interaction with the DNA-topoisomerase I-DNA complex . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the nucleus, where it exerts its cytotoxic effects by stabilizing the DNA-topoisomerase I-DNA complex . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the DNA-topoisomerase I-DNA complex . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The nuclear localization of this compound is essential for its cytotoxic activity, as it allows the compound to effectively inhibit DNA replication and transcription processes .
Méthodes De Préparation
Plusieurs méthodes de synthèse ont été développées pour la synthèse des luotonines, y compris la luotonin F. Un protocole de synthèse efficace en un seul pot a été proposé, qui implique l'iodation, l'oxydation de Kornblum et les annulations . Cette méthode permet la synthèse de la this compound à partir de matières premières facilement disponibles .
Analyse Des Réactions Chimiques
Luotonin F subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'iodation et l'oxydation de Kornblum . Les principaux produits formés à partir de ces réactions sont des analogues de la this compound, qui ont montré une cytotoxicité prometteuse contre les cellules leucémiques P-388 .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications potentielles dans divers domaines. En chimie, il est utilisé comme matière première pour la synthèse de divers analogues. En biologie et en médecine, la this compound a montré une cytotoxicité prometteuse contre les cellules leucémiques P-388 en stabilisant le complexe ADN-topoisomérase I-ADN . Cela en fait un candidat potentiel pour le développement de médicaments anticancéreux. Dans l'industrie, la this compound est utilisée dans la synthèse de divers composés pharmaceutiques .
Mécanisme d'action
Le mécanisme d'action de la this compound implique la stabilisation du complexe ADN-topoisomérase I-ADN . Cette stabilisation empêche l'ADN de se dérouler, ce qui est nécessaire à la réplication et à la transcription, inhibant ainsi la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
Luotonin F has been extensively studied for its potential applications in various fields. In chemistry, it is used as a starting material for the synthesis of various analogues. In biology and medicine, this compound has shown promising cytotoxicity against leukemia P-388 cells by stabilizing the DNA topoisomerase I-DNA complex . This makes it a potential candidate for the development of anticancer drugs. In industry, this compound is used in the synthesis of various pharmaceutical compounds .
Comparaison Avec Des Composés Similaires
Luotonin F fait partie d'une famille d'alcaloïdes qui comprend les luotonines A, B, C, D et E . Les luotonines A, B et E sont des alcaloïdes pyrroloquinazolino-quinoléiques, tandis que les luotonines C et D sont des alcaloïdes de la canthin-6-one . Les six luotonines ont montré des cytotoxicités prometteuses envers des lignées cellulaires cancéreuses humaines sélectionnées, en particulier contre les cellules leucémiques P-388 . La luotonin A est la plus active, son activité découlant de la coupure de l'ADN dépendante de la topoisomérase I .
Propriétés
IUPAC Name |
2-(quinoline-3-carbonyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEIGGKZBVNIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347730 | |
| Record name | Luotonin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244616-85-1 | |
| Record name | Luotonin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


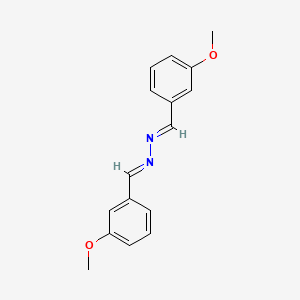
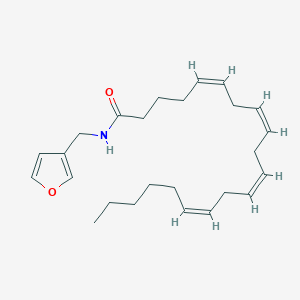
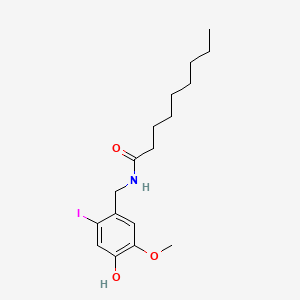
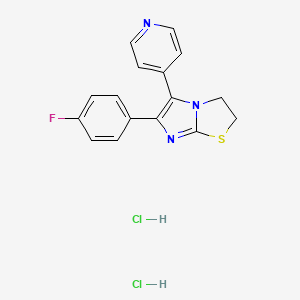
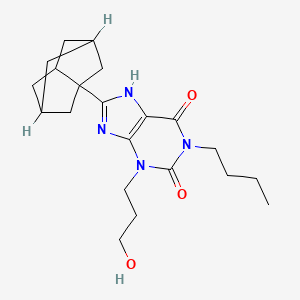
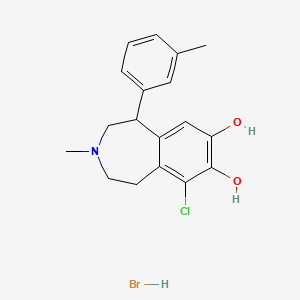
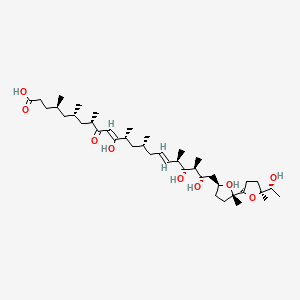
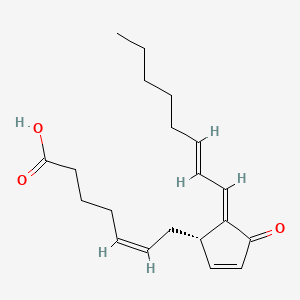
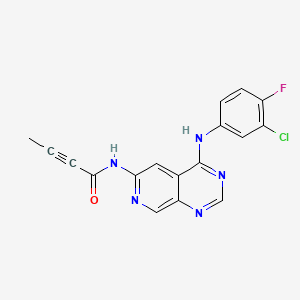

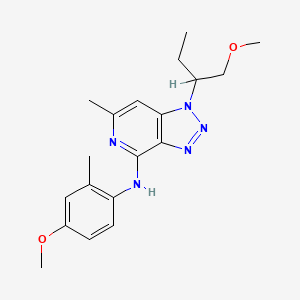
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B1663703.png)

